Benzodiazepine

描述

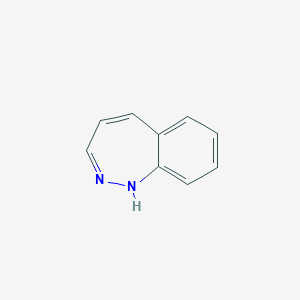

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1H-1,2-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-6-9-8(4-1)5-3-7-10-11-9/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUOLADPCWQTTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90155730 | |

| Record name | 1,2-Benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12794-10-4, 264-60-8 | |

| Record name | 1,2-Benzodiazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012794104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2-Benzodiazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000264608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzodiazepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12537 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-Benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2-BENZODIAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0Q7802G2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Structure-Activity Relationship of Pyrazoloquinolinone Benzodiazepine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of pyrazoloquinolinone analogs as modulators of the γ-aminobutyric acid type A (GABA-A) receptor. Pyrazoloquinolinones represent a versatile class of compounds that interact with benzodiazepine binding sites and have demonstrated a range of pharmacological effects, from agonist to antagonist and even inverse agonist activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to Pyrazoloquinolinones

Pyrazolo[4,3-c]quinolin-3(5H)-ones, a class of heterocyclic compounds, have been extensively studied for their high affinity for the this compound binding site on the GABA-A receptor.[1][2] Unlike classical benzodiazepines, subtle structural modifications to the pyrazoloquinolinone scaffold can dramatically alter their intrinsic efficacy, leading to a spectrum of activities.[3] This makes them valuable tools for probing the pharmacology of the GABA-A receptor and as starting points for the development of novel therapeutics with potentially improved side-effect profiles. The core structure of pyrazoloquinolinone allows for substitutions at various positions, primarily on the phenyl ring at the 2-position and on the quinolinone ring system, which significantly influences their binding affinity and functional activity.[1][4]

Quantitative Structure-Activity Relationship Data

The affinity and efficacy of pyrazoloquinolinone analogs are highly dependent on the nature and position of substituents. The following tables summarize key in vitro binding and functional data for a selection of representative compounds.

Table 1: In Vitro Binding Affinities of Pyrazoloquinolinone Analogs for the this compound Receptor

| Compound | R1 (at N-2) | R2 (quinolinone ring) | Ki (nM) | Reference |

| CGS 8216 | Phenyl | Unsubstituted | 0.2 | [3] |

| CGS 9895 | p-Methoxyphenyl | Unsubstituted | 0.3 | [3] |

| CGS 9896 | p-Chlorophenyl | Unsubstituted | 0.5 | [3] |

| Compound 7b-i | Phenyl | 7-Methyl | 1.5 | [4] |

| Compound 7b-ii | p-Methoxyphenyl | 7-Methyl | 0.8 | [4] |

| Compound 7b-iii | p-Fluorophenyl | 7-Methyl | 1.2 | [4] |

Table 2: Functional Activity of Pyrazoloquinolinone Analogs

| Compound | In Vivo Effect | Putative Classification | Reference |

| CGS 8216 | Proconvulsant | Antagonist/Inverse Agonist | [3] |

| CGS 9895 | Blocks diazepam's effect | Antagonist | [3] |

| CGS 9896 | Weak anticonvulsant | Partial Agonist | [3] |

| Compound 7b-ii | Anxiolytic | Agonist | [4] |

| Compound 7b-i | Anxiogenic | Inverse Agonist | [4] |

| Compound 7b-iii | Anxiogenic | Inverse Agonist | [4] |

Signaling Pathways and Binding Sites

Pyrazoloquinolinones exert their effects by modulating the function of GABA-A receptors, which are pentameric ligand-gated ion channels responsible for the majority of fast inhibitory neurotransmission in the central nervous system.[5] These receptors are composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines the pharmacological properties of the receptor.[6]

Classical benzodiazepines and many pyrazoloquinolinones bind at the interface between the α and γ subunits (α+/γ- interface).[5][7] However, recent studies have revealed that pyrazoloquinolinones can also bind to other sites, such as the interface between α and β subunits (α+/β- interface), leading to functionally distinct effects.[7][8] This promiscuity in binding contributes to the complex SAR of this compound class.[7]

Figure 1. GABA-A Receptor Signaling Pathway Modulation by Pyrazoloquinolinones.

Experimental Protocols

The characterization of pyrazoloquinolinone analogs involves a series of in vitro and in vivo assays to determine their binding affinity, functional efficacy, and behavioral effects.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for the this compound binding site on the GABA-A receptor.

Protocol:

-

Membrane Preparation: Rat cerebral cortex is homogenized in a Tris-HCl buffer and centrifuged to isolate the synaptosomal membranes containing the GABA-A receptors.[9][10] The final pellet is resuspended in fresh buffer.

-

Incubation: A specific concentration of radioligand (e.g., [³H]Flunitrazepam or [³H]Flumazenil) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.[9][11]

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.[12]

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., diazepam).[9] The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated and can be converted to a Ki (inhibition constant) value.

Figure 2. Workflow for a Radioligand Binding Assay.

Functional Assays

Functional assays are crucial for determining the efficacy of the compounds (i.e., whether they act as agonists, antagonists, or inverse agonists).

This electrophysiological technique is a gold standard for studying the function of ion channels.

Protocol:

-

Receptor Expression: Oocytes from Xenopus laevis are injected with cRNA encoding the desired GABA-A receptor subunits.[2] The oocytes are then incubated for several days to allow for receptor expression on the cell surface.

-

Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.

-

Drug Application: A baseline GABA-elicited current is established by applying a low concentration of GABA (e.g., EC5). The test compound is then co-applied with GABA to determine its modulatory effect.

-

Data Analysis: An increase in the GABA-elicited current in the presence of the compound indicates positive allosteric modulation (agonist activity), while a decrease suggests negative modulation (inverse agonist activity). No change in the GABA current, but the ability to block the effect of a known agonist, indicates antagonist activity.

This is a higher-throughput method for assessing GABA-A receptor function.

Protocol:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is transiently transfected with the cDNAs for the desired GABA-A receptor subunits.[13][14]

-

Loading with Dye: The cells are loaded with a membrane potential-sensitive fluorescent dye.

-

Assay: The cells are placed in a fluorescent imaging plate reader (FLIPR). The addition of GABA causes an influx of chloride ions, leading to membrane depolarization and a change in fluorescence.[13][14]

-

Modulator Assessment: The test compound is added prior to or concurrently with GABA, and the change in the fluorescent signal is measured to determine its modulatory effect.[13]

Figure 3. Comparison of Key Functional Assay Methodologies.

In Vivo Behavioral Assays

These assays are used to assess the physiological effects of the compounds in whole animals.

Protocol Example: Elevated Plus Maze (for anxiety-related behavior)

-

Apparatus: The maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

-

Procedure: Rodents are administered the test compound or vehicle. After a set period, the animal is placed in the center of the maze and allowed to explore for a specific duration.[4]

-

Data Collection: The time spent in and the number of entries into the open and closed arms are recorded.

-

Interpretation: Anxiolytic compounds typically increase the time spent in and entries into the open arms, while anxiogenic compounds have the opposite effect.[4]

Conclusion

The structure-activity relationship of pyrazoloquinolinone this compound analogs is complex and multifaceted. The pharmacological profile of these compounds can be finely tuned by altering their substitution patterns. This provides a rich field for the discovery of novel GABA-A receptor modulators with specific and potentially improved therapeutic properties. The experimental protocols outlined in this guide provide a framework for the continued exploration and characterization of this important class of molecules. Future research, including computational modeling and the use of cryo-electron microscopy to elucidate the precise binding modes of different analogs, will further refine our understanding of their SAR and facilitate the rational design of new drugs.[5][7]

References

- 1. Structure-activity relationship studies at the this compound receptor (BZR): a comparison of the substitutent effects of pyrazoloquinolinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Towards functional selectivity for α6β3γ2 GABAA receptors: a series of novel pyrazoloquinolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo determination of efficacy of pyrazoloquinolinones at the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of pyrazolo[4,3-c]quinolinones as high affinity GABAA-R ligands and potential anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Demystifying the Molecular Basis of Pyrazoloquinolinones Recognition at the Extracellular α1+/β3- Interface of the GABAA Receptor by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structure-Guided Computational Methods Predict Multiple Distinct Binding Modes for Pyrazoloquinolinones in GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of this compound Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methodology for this compound receptor binding assays at physiological temperature. Rapid change in equilibrium with falling temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Pharmacology of Benzodiazepine Receptor Subtypes (α1, α2, α3, α5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzodiazepines are a class of psychoactive drugs that exert their effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The diverse pharmacological actions of benzodiazepines, including anxiolytic, sedative, myorelaxant, and anticonvulsant effects, are mediated through their interaction with specific subtypes of the GABA-A receptor, which are characterized by the presence of different α subunits. This technical guide provides an in-depth exploration of the pharmacology of the four major benzodiazepine-sensitive GABA-A receptor subtypes: α1, α2, α3, and α5. It details the distinct physiological roles of each subtype, presents quantitative binding data for a range of ligands, outlines key experimental methodologies for their study, and provides visual representations of associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of GABA-A receptor pharmacology and the development of novel subtype-selective therapeutic agents.

Introduction to GABA-A Receptor Subtypes

GABA-A receptors are pentameric ligand-gated ion channels composed of a combination of different subunits. The most common stoichiometry in the brain consists of two α, two β, and one γ subunit.[1] The specific α subunit isoform (α1, α2, α3, or α5) within the receptor complex is the primary determinant of its pharmacological properties in response to benzodiazepines.[2] The this compound binding site is located at the interface between the α and γ subunits.[3]

The differential expression of these α subunits throughout the brain underpins the distinct physiological and behavioral effects associated with this compound action:

-

α1 Subtype: Primarily associated with sedative and hypnotic effects.[4] It is the most abundant α subunit in the brain.

-

α2 and α3 Subtypes: Largely implicated in the anxiolytic and muscle relaxant properties of benzodiazepines.[2][4]

-

α5 Subtype: Predominantly expressed in the hippocampus and is involved in learning and memory processes.[5][6]

The development of subtype-selective ligands is a key focus in modern pharmacology, aiming to create drugs with more targeted therapeutic effects and reduced side-effect profiles.

Quantitative Pharmacology of this compound Receptor Subtypes

The affinity of a ligand for a specific receptor subtype is typically quantified by its inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity. The functional activity of a compound is often expressed as its EC50 value, the concentration that produces 50% of its maximal effect.

The following tables summarize the binding affinities (Ki, nM) of various benzodiazepines and subtype-selective compounds for the α1, α2, α3, and α5 GABA-A receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of Classical Benzodiazepines

| Compound | α1 | α2 | α3 | α5 | Reference(s) |

| Diazepam | 1.53 | - | - | - | [7] |

| Clonazepam | - | - | - | - | [3] |

Note: Comprehensive Ki values for all classical benzodiazepines across all subtypes are not consistently reported in single sources. The provided value for diazepam is from a study using rat cortical membranes.

Table 2: Binding Affinities (Ki, nM) of Subtype-Selective Compounds

| Compound | α1 | α2 | α3 | α5 | Primary Action | Reference(s) |

| Zolpidem | ~20 | ~400 | ~400 | >5000 | α1-selective agonist | [8] |

| TPA023B | 1.8 | 0.73 | 2 | 1.1 | α2/α3 partial agonist, α1 antagonist | [9] |

| L-838,417 | Antagonist | Agonist | Agonist | Agonist | α2/α3/α5 partial agonist | [2] |

| α5IA | 0.58 | 0.88 | 0.75 | 0.66 | α5-selective inverse agonist | [10] |

| SH-I-048B (1-S) | 190 | 67 | 136 | 17 | α5-preferring | [11] |

| SH-TS-CH3 (2-S) | 663 | 164 | 656 | 80 | α2/α5-preferring | [11] |

| SH-I-030 (3-S) | 64 | 61 | 102 | 31 | Non-selective | [11] |

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are a fundamental technique for characterizing the affinity of a compound for a specific receptor. This is typically achieved by measuring the displacement of a radiolabeled ligand from the receptor by an unlabeled test compound.[12]

Objective: To determine the binding affinity (Ki) of a test compound for a specific GABA-A receptor subtype.

Materials:

-

Radioligand: [3H]Flumazenil or [3H]Flunitrazepam (specific activity ~80 Ci/mmol).

-

Membrane Preparation: Homogenized brain tissue (e.g., rat cerebral cortex) or cell membranes from HEK293 cells transiently expressing the desired GABA-A receptor subtype combination (e.g., α1β3γ2).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: High concentration of a non-radiolabeled this compound (e.g., 10 µM Diazepam).

-

Test Compound: Serial dilutions of the compound of interest.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer. Centrifuge at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine the protein concentration.[3]

-

Assay Setup: In a 96-well plate or individual tubes, combine the membrane preparation (e.g., 100 µg protein), a fixed concentration of the radioligand (e.g., 1 nM [3H]Flunitrazepam), and varying concentrations of the test compound.[3][7]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 35 minutes).[7]

-

Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity in the absence of any competitor.

-

Non-specific Binding: Radioactivity in the presence of a saturating concentration of an unlabeled ligand.

-

Specific Binding: Total Binding - Non-specific Binding.

-

IC50 Determination: Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp is a powerful technique to study the functional effects of benzodiazepines on GABA-A receptor-mediated ion currents in real-time.

Objective: To measure the modulation of GABA-evoked currents by a test compound in cells expressing specific GABA-A receptor subtypes.

Materials:

-

Cell Line: HEK293T cells transiently expressing the desired GABA-A receptor subunits (e.g., α1β3γ2L).

-

External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2.5 CaCl2, 1.3 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, 20 glucose; osmolarity ~310 mOsm/L. Bubbled with 95% O2 – 5% CO2.[13]

-

Internal (Pipette) Solution: Containing (in mM): 140 K-gluconate, 4 KCl, 0.5 EGTA, 10 HEPES, 4 MgATP, 0.4 NaGTP. pH adjusted to 7.3 with KOH.[13]

-

GABA Solution: Stock solution of GABA prepared in external solution.

-

Test Compound Solution: Stock solution of the this compound prepared in external solution.

-

Patch-Clamp Rig: Including microscope, micromanipulator, amplifier, data acquisition system, and perfusion system.

-

Glass Micropipettes: Pulled to a resistance of 3-7 MΩ.

Procedure:

-

Cell Preparation: Plate cells on coverslips a few days prior to recording. Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Pipette Preparation: Pull a glass micropipette and fill it with the internal solution. Mount the pipette on the headstage of the micromanipulator.

-

Seal Formation: Under visual guidance, carefully approach a cell with the pipette tip. Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 to -70 mV.

-

GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC20) to the cell using a rapid perfusion system to elicit a baseline chloride current.

-

Compound Application: Co-apply the GABA solution with the test compound and measure the change in the current amplitude.[14]

-

Data Acquisition and Analysis: Record the currents before, during, and after drug application. Analyze the potentiation or inhibition of the GABA-evoked current by the test compound.

References

- 1. GABAA receptor - Wikipedia [en.wikipedia.org]

- 2. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of this compound-like drugs in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific targeting of the GABA-A receptor α5 subtype by a selective inverse agonist restores cognitive deficits in Down syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of this compound Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterisation of the contribution of the GABA-benzodiazepine α1 receptor subtype to [11C]Ro15-4513 PET images - PMC [pmc.ncbi.nlm.nih.gov]

- 9. usiena-air.unisi.it [usiena-air.unisi.it]

- 10. An inverse agonist selective for alpha5 subunit-containing GABAA receptors enhances cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 14. This compound modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

The Serendipitous Discovery and Chemical Synthesis of Benzodiazepines: A Technical Guide to Chlordiazepoxide and Diazepam

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the landmark discovery and synthetic pathways of chlordiazepoxide and diazepam, the pioneering benzodiazepines that revolutionized the treatment of anxiety and other neurological disorders. This document provides a comprehensive overview of the experimental protocols, quantitative data, and underlying mechanisms of action for these foundational therapeutic agents.

A Fortuitous Breakthrough: The Discovery of Chlordiazepoxide

The story of benzodiazepines begins with a stroke of serendipity in the laboratories of Hoffmann-La Roche in the mid-1950s. Polish-American chemist Dr. Leo Sternbach and his team were initially investigating a class of compounds known as quinazoline-3-oxides.[1][2][3] After a series of disappointing results, a compound synthesized in 1955, initially shelved and forgotten, was re-examined in 1957 during a lab cleanup.[2][4] This compound, later named chlordiazepoxide, exhibited hypnotic, anxiolytic, and muscle relaxant properties in animal tests, a discovery made by sheer chance.[1] Patented in 1958 and approved for medical use in 1960 under the trade name Librium, chlordiazepoxide became the first clinically available benzodiazepine, marking a new era in psychopharmacology.[2][3][5]

The Refined Successor: The Emergence of Diazepam

Following the success of chlordiazepoxide, Sternbach and his team sought to develop a more potent and refined successor. This led to the synthesis of diazepam in 1959, which was subsequently marketed as Valium in 1963.[2][3][5] Diazepam quickly surpassed chlordiazepoxide in popularity, becoming one of the most prescribed medications in the world for decades.[3]

Mechanism of Action: Potentiating the Brain's Primary Inhibitory Neurotransmitter

Both chlordiazepoxide and diazepam exert their therapeutic effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[6][7] Benzodiazepines act as positive allosteric modulators, binding to a site on the GABA-A receptor distinct from the GABA binding site.[6][7][8] This binding event does not activate the receptor directly but rather enhances the effect of GABA, increasing the frequency of chloride ion channel opening.[6][9][10] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing a calming and sedative effect.[6][10]

GABA-A Receptor Signaling Pathway

Synthesis of Chlordiazepoxide

The classical synthesis of chlordiazepoxide begins with the starting material 2-amino-5-chlorobenzophenone (B30270).[11][12] The general synthetic route involves oximation, chloroacetylation, cyclization, and finally, amination with methylamine.[12]

Synthesis Pathway of Chlordiazepoxide

Experimental Protocol for Chlordiazepoxide Synthesis

Step 1: Synthesis of 2-Amino-5-chlorobenzophenone oxime [12][13]

-

A mixture of 2-amino-5-chlorobenzophenone, hydroxylamine hydrochloride, and pyridine (B92270) in ethanol (B145695) is refluxed for 16 hours.

-

The solvent is removed in vacuo, and the residue is treated with ether and water.

-

The ether layer is washed, and the product is precipitated, filtered, and recrystallized.

Step 2: Synthesis of 2-Chloroacetamido-5-chlorobenzophenone oxime [12][13]

-

To a warm solution of 2-amino-5-chlorobenzophenone oxime in glacial acetic acid, chloroacetyl chloride is added.

-

The mixture is heated and then stirred at room temperature.

-

The precipitated product is filtered off.

Step 3: Synthesis of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide [12][13]

-

The crude product from the previous step undergoes ring-closure. The hydrochloride salt is typically formed and can be converted to the free base.

Step 4: Synthesis of Chlordiazepoxide [12][13]

-

The quinazoline (B50416) 3-oxide is treated with a cold solution of methanolic methylamine.

-

The reaction mixture is stirred, and the precipitated chlordiazepoxide is filtered off.

Quantitative Data for Chlordiazepoxide Synthesis

| Step | Reactants | Solvents/Reagents | Reaction Conditions | Yield | Melting Point (°C) |

| 1. Oximation | 2-Amino-5-chlorobenzophenone, Hydroxylamine hydrochloride | Ethanol, Pyridine | Reflux, 16 hours | - | - |

| 2. Chloroacetylation | 2-Amino-5-chlorobenzophenone oxime, Chloroacetyl chloride | Glacial Acetic Acid | 50°C, then room temperature, 15 hours | - | 128-150 (HCl salt) |

| 3. Cyclization | 2-Chloroacetamido-5-chlorobenzophenone oxime | - | - | - | 133-134 (free base) |

| 4. Amination | 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide, Methylamine | Methanolic methylamine | Room temperature, 15 hours | 81-85% | 236-236.5 |

| HCl Salt Formation | Chlordiazepoxide, Hydrogen chloride | Acetone | 50-60°C, 1.5 hours | 85.6% | 214.6-215.2 |

Note: Yields and melting points can vary based on the specific experimental conditions and purity of reagents.[13][14]

Synthesis of Diazepam

The most common laboratory and industrial synthesis of diazepam also utilizes 2-amino-5-chlorobenzophenone as a key starting material. The process involves the formation of a this compound ring system, followed by methylation.[15]

Synthesis Pathway of Diazepam

Experimental Protocol for Diazepam Synthesis

Step 1: Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordiazepam) [15]

-

2-amino-5-chlorobenzophenone is reacted with glycine ethyl ester in pyridine.

-

The reaction mixture is heated to facilitate the condensation and cyclization.

-

The product, nordiazepam, is isolated and purified.

Step 2: Methylation to Diazepam [15]

-

Nordiazepam is treated with a methylating agent, such as methyl sulphate, in the presence of a base like sodium ethoxide.

-

The reaction mixture is typically stirred at room temperature to effect the N-methylation.

-

Diazepam is then isolated and purified.

A continuous flow synthesis has also been developed, offering high efficiency and purity. This method involves the N-acylation of 5-chloro-2-(methylamino)benzophenone (B138054) followed by a sequential substitution and cyclization.[16]

Quantitative Data for Diazepam Synthesis

| Step | Reactants | Solvents/Reagents | Reaction Conditions | Yield | Purity (HPLC) |

| Continuous Flow: N-Acylation | 5-Chloro-2-(methylamino)benzophenone, Bromoacetyl chloride | Acetonitrile | 0°C, 5 min residence time | - | - |

| Continuous Flow: Cyclization | Intermediate from previous step, NH4Br/NH4OH solution | Water | 60°C, 10 min residence time | 96% | 91% (crude) |

| Batch: Methylation of Nordiazepam | Nordiazepam, Methyl sulphate | Sodium ethoxide | Room temperature | - | >98% (recryst.) |

Note: Data for the continuous flow synthesis is presented.[16] Batch synthesis data can vary.

Purification and Characterization

Purification

The primary method for the purification of both chlordiazepoxide and diazepam is recrystallization.[13][17][18] This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.[19][20] The choice of solvent is critical and is determined empirically to provide good solubility at high temperatures and poor solubility at low temperatures.

Characterization

The identity and purity of chlordiazepoxide and diazepam are confirmed using a variety of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for assessing the purity of the final products and for quantitative analysis of the reaction progress.[16][21][22][23][24]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, confirming their identity.[25][26][27][28][29]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the chemical structure of the synthesized molecules and their intermediates.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecules.

Table of Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key IR Peaks (cm⁻¹) | Key Mass Spec (m/z) |

| Chlordiazepoxide | C₁₆H₁₄ClN₃O | 299.76 | 236-236.5 | - | 299, 282, 242 |

| Diazepam | C₁₆H₁₃ClN₂O | 284.74 | 130-134 | 1685 (C=O), 1615 (C=N) | 284, 256, 283, 257 |

Note: Spectroscopic data can vary depending on the instrument and conditions.[29]

Conclusion

The discovery of chlordiazepoxide and the subsequent development of diazepam represent a pivotal moment in the history of medicinal chemistry and neuroscience. The synthetic pathways, born from a combination of planned research and serendipity, have provided clinicians with powerful tools for managing a range of neurological and psychiatric conditions. This technical guide provides researchers and drug development professionals with a foundational understanding of the synthesis and properties of these landmark benzodiazepines, paving the way for future innovations in the field.

References

- 1. Chlordiazepoxide - Wikipedia [en.wikipedia.org]

- 2. The history of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leo Sternbach - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. benzoinfo.com [benzoinfo.com]

- 7. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 12. CN105272927A - Novel method for preparing chlordiazepoxide - Google Patents [patents.google.com]

- 13. Chlordiazepoxide CAS#: 58-25-3 [m.chemicalbook.com]

- 14. CN105294582A - Method for preparing chlordiazepoxide hydrochloride with small hygroscopicity - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]

- 17. mt.com [mt.com]

- 18. scs.illinois.edu [scs.illinois.edu]

- 19. youtube.com [youtube.com]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 21. An improved HPLC method for rapid quantitation of diazepam and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. rjptonline.org [rjptonline.org]

- 24. saspublishers.com [saspublishers.com]

- 25. Determination of diazepam and its metabolites in human urine by liquid chromatography/tandem mass spectrometry using a hydrophilic polymer column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Item - Mass spectrometry data for diazepam, flunitrazepam and silylated temazepam as pure compounds and after extraction from beer as exemplar data. - figshare - Figshare [figshare.com]

Allosteric Modulation of GABA-A Receptors by Benzodiazepines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors by benzodiazepines. It is designed for researchers, scientists, and professionals in drug development seeking a detailed understanding of the core mechanisms, quantitative parameters, and experimental methodologies in this field. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for pivotal assays, and utilizes graphical representations to illustrate complex signaling pathways and experimental workflows.

Introduction: The GABA-A Receptor and Benzodiazepine Action

The GABA-A receptor is a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] Its endogenous ligand, GABA, binds to the receptor and triggers the opening of a central chloride ion channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[3][4]

Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators (PAMs) of the GABA-A receptor.[5][6] They bind to a site on the receptor that is distinct from the GABA binding site and do not directly activate the receptor.[1][7] Instead, their binding enhances the effect of GABA by increasing the frequency of channel opening when GABA is bound, thereby potentiating the inhibitory signal.[1][8] This enhanced inhibition underlies the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of these drugs.[3][9]

The most common GABA-A receptor isoform in the brain consists of two α, two β, and one γ subunit.[1] The high-affinity binding site for benzodiazepines is located at the interface between the α and γ subunits.[1][10] The specific α subunit isoform (α1, α2, α3, or α5) influences the pharmacological effects of different benzodiazepines.[1][5] For instance, the α1 subunit is primarily associated with sedative effects, while the α2 and α3 subunits are linked to anxiolytic actions.[5]

Quantitative Data: this compound Binding Affinities and Potentiation

The interaction of benzodiazepines with GABA-A receptors can be quantified through binding affinity (Ki) and functional potentiation (EC50). The following tables summarize data for various benzodiazepines at different GABA-A receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of Benzodiazepines for Recombinant GABA-A Receptor Subtypes

| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Reference(s) |

| Diazepam-like (3-S) | Low Subtype Selectivity | Low Subtype Selectivity | Low Subtype Selectivity | Low Subtype Selectivity | [11][12] |

| Imidazothis compound (1-S) | >4-fold preference for α5 | Substantial affinity | Substantial affinity | Highest affinity | [11][12] |

| Imidazothis compound (1-R) | Lower affinity than 1-S | Lower affinity than 1-S | Lower affinity than 1-S | ~5-fold preference | [11][12] |

| Triazolam-like (2-S) | Lower affinity | Significant higher affinity | Lower affinity | Significant higher affinity | [11][12] |

Table 2: Functional Potentiation (EC50, nM) of Benzodiazepines

| Compound | Receptor Subtype | EC50 (nM) | Notes | Reference(s) |

| Diazepam | Wild-type (unspecified) | 64.8 ± 3.7 | Enhancement of GABA-activated current | [7] |

| Diazepam | Wild-type (high expression) | 72.0 ± 2.0 | Direct activation | [7] |

| Diazepam | β2Y205S mutant | 115 ± 6.2 | Direct activation (GABA site mutated) | [7] |

Signaling Pathways and Modulatory Mechanisms

Benzodiazepines modulate the signaling of GABA-A receptors through a complex interplay of binding, conformational changes, and altered channel kinetics.

GABAergic Synaptic Transmission

The fundamental process of GABAergic inhibition at the synapse is depicted below.

Caption: GABAergic synapse showing GABA synthesis, release, and postsynaptic action.

Mechanism of this compound Allosteric Modulation

Benzodiazepines bind to the α+/γ- interface of the GABA-A receptor, inducing a conformational change that increases the receptor's affinity for GABA. This leads to a higher frequency of chloride channel opening and enhanced inhibitory signaling.

Caption: this compound (BZD) binding potentiates GABA's effect on the GABA-A receptor.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound modulation of GABA-A receptors.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the this compound binding site.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Steps:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer (e.g., Tris-HCl) and prepare a crude membrane suspension by centrifugation.[13]

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled this compound (e.g., [3H]flunitrazepam) and varying concentrations of the unlabeled test compound.[12][13]

-

Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 30-60 minutes at 4°C or room temperature).[13]

-

Separation: Rapidly separate the membrane-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters.[14]

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.[13]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional effect of benzodiazepines on GABA-A receptor-mediated currents in Xenopus oocytes or other expression systems.

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology.

Detailed Steps:

-

Receptor Expression: Inject cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) into Xenopus laevis oocytes and incubate for 2-5 days to allow for receptor expression.[12][15]

-

Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording. Clamp the membrane potential at a holding potential of -60 to -80 mV.[15]

-

Drug Application: Apply GABA at a low concentration (typically EC5-EC20) to elicit a control inward chloride current.[12][15]

-

Modulator Application: Co-apply the same concentration of GABA with varying concentrations of the this compound and record the potentiated current.[15]

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the this compound. Calculate the percentage potentiation. Plot the percentage potentiation against the this compound concentration to generate a concentration-response curve and determine the EC50 for potentiation.[12][15]

Conclusion

The allosteric modulation of GABA-A receptors by benzodiazepines is a cornerstone of neuropharmacology. A thorough understanding of the molecular mechanisms, quantitative binding and functional parameters, and the experimental techniques used to elucidate these properties is essential for the continued development of novel therapeutics targeting the GABAergic system. This guide provides a foundational resource for professionals in the field, summarizing critical data and methodologies to facilitate further research and drug discovery efforts.

References

- 1. GABAA receptor - Wikipedia [en.wikipedia.org]

- 2. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benzoinfo.com [benzoinfo.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 7. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound modulation of GABA(A) receptor opening frequency depends on activation context: a patch clamp and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. brieflands.com [brieflands.com]

- 14. researchgate.net [researchgate.net]

- 15. Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Ligands for the Benzodiazepine Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of a specific binding site for benzodiazepines on the γ-aminobutyric acid type A (GABA-A) receptor in 1977 spurred a decades-long search for endogenous ligands that naturally modulate this site. These "endozepines" are believed to play a crucial role in the physiological regulation of anxiety, sleep, and neuronal excitability. This technical guide provides a comprehensive overview of the principal endogenous ligands for the benzodiazepine receptor identified to date. It details their biochemical properties, binding affinities, and functional effects. Furthermore, this guide outlines key experimental protocols for the isolation, characterization, and functional analysis of these molecules, and illustrates their known signaling pathways through detailed diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in neuroscience and drug development.

Introduction

Benzodiazepines are a class of psychoactive drugs widely prescribed for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle-relaxant properties.[1] Their therapeutic effects are primarily mediated through positive allosteric modulation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system (CNS).[1][2] The existence of a specific, high-affinity binding site for benzodiazepines on the GABA-A receptor complex strongly suggested the presence of endogenous molecules that act as natural ligands for this site.[1][3] This hypothesis launched an extensive search for these "endozepines," a quest that has uncovered a variety of candidate molecules, ranging from peptides to lipids.

The most extensively studied of these is the Diazepam Binding Inhibitor (DBI), a 10 kDa protein, and its bioactive peptide fragments.[1][4] Other potential endogenous ligands include the fatty acid amide oleamide (B13806) and naturally occurring benzodiazepines.[1][4] These molecules exhibit a range of activities at the this compound binding site, acting as positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or antagonists.[5][6] Understanding the physiological roles of these endogenous ligands and their mechanisms of action is of paramount importance for elucidating the neurobiology of anxiety and other neurological disorders, and for the development of novel therapeutic agents with improved efficacy and side-effect profiles.

Key Endogenous Ligands

Diazepam Binding Inhibitor (DBI) and its Derivatives

Diazepam Binding Inhibitor (DBI), also known as acyl-CoA-binding protein (ACBP), is a highly conserved 10 kDa, 86-amino acid polypeptide that was first isolated from the rat brain based on its ability to displace diazepam from its binding site.[7][8][9] DBI is widely distributed throughout the CNS and peripheral tissues, with high concentrations found in the hypothalamus, amygdala, cerebellum, and glial cells.[7][10]

DBI itself can act as a negative allosteric modulator of the GABA-A receptor, reducing GABA-induced chloride currents.[5][11] However, it is also a precursor to smaller, biologically active peptide fragments, primarily the octadecaneuropeptide (B1591338) (ODN; DBI 33-50) and the triakontatetraneuropeptide (B39295) (TTN; DBI 17-50).[7][8]

-

Octadecaneuropeptide (ODN): This 18-amino acid peptide has been shown to have complex modulatory effects. While some studies report it acting as a NAM, similar to DBI, others suggest it can function as a PAM, enhancing GABAergic transmission in a region-specific manner.[2][6][12] ODN has also been proposed to act on a G protein-coupled receptor (GPCR) distinct from the GABA-A receptor.[6]

-

Triakontatetraneuropeptide (TTN): This 34-amino acid peptide is a selective ligand for the peripheral this compound receptor (PBR), now known as the translocator protein (TSPO).[4][8]

Oleamide

Oleamide (cis-9,10-octadecenoamide) is a fatty acid amide that was first isolated from the cerebrospinal fluid of sleep-deprived cats.[1] It has been shown to induce sleep in animals and can potentiate GABA-A receptor function, particularly at this compound-sensitive receptor subtypes.[1][13][14] Its precise mechanism of action at the molecular level is still under investigation, but it is considered a significant putative endogenous modulator of neuronal activity.[13]

Naturally Occurring Benzodiazepines

Trace amounts of benzodiazepines, such as diazepam and nordiazepam, have been detected in the brains and plasma of animals and humans who have not been administered these drugs.[15] It has been suggested that these compounds could be synthesized endogenously or derived from dietary sources or the gut microbiota.[15] While their physiological significance remains controversial, their presence raises intriguing questions about the evolution of the this compound binding site.

Quantitative Data

The following tables summarize the available quantitative data on the binding affinities and tissue concentrations of the major endogenous ligands for the this compound receptor.

Table 1: Binding Affinities of Endogenous Ligands at the this compound Receptor

| Ligand | Receptor/Site | Preparation | Radioligand | Ki (nM) | IC50 (µM) | Reference(s) |

| Diazepam Binding Inhibitor (DBI) | GABA-A Receptor | Rat Brain Membranes | [3H]Diazepam | - | ~5 | [3] |

| Oleamide | Cannabinoid CB1 Receptor | Rodent CNS | [3H]CP55,940 | - | 10 | [13] |

| Oleamide | Voltage-gated Na+ channels | Mouse Synaptoneurosomes | - | - | 13.9 | [1] |

| Oleamide | Voltage-gated Na+ channels | Mouse Synaptosomes | [3H]-GABA release | - | 4.6 | [1] |

| Compound A (Synthetic Ligand) | GABA-A Receptor | Rat Cortical Membrane | [3H]-Flumazenil | 1.9 | - | [16] |

| Diazepam (for comparison) | GABA-A Receptor | Rat Cortical Membrane | [3H]-Flumazenil | 1.53 | - | [16] |

Table 2: Tissue Concentrations of Endozepines

| Ligand/Molecule | Tissue/Fluid | Species | Concentration | Method | Reference(s) |

| Diazepam Binding Inhibitor (DBI) | Hypothalamus, Amygdala, Cerebellum | Rat | 10 to 50 µM | Not Specified | [10] |

| Endozepines | Plasma (Healthy Volunteers) | Human | 11 [5.9 to 35.3] pg/ml | RIA | [9] |

| Endozepine-like Immunoreactivity | Duodenum and Antrum | Rat | Highest concentrations in the gut | RIA | [17][18] |

Experimental Protocols

Isolation of Diazepam Binding Inhibitor (DBI) from Brain Tissue

This protocol is a generalized procedure based on methods described in the literature for the purification of endogenous peptides.[3][14]

-

Tissue Homogenization: Fresh or frozen brain tissue (e.g., rat brain) is homogenized in an acidic extraction buffer (e.g., 1 M acetic acid) to inactivate proteases and precipitate large proteins.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris and precipitated proteins. The supernatant containing the peptides is collected.

-

Solid-Phase Extraction (SPE): The supernatant is passed through a C18 SPE column. The column is washed with a low concentration of organic solvent (e.g., 5% acetonitrile (B52724) in 0.1% trifluoroacetic acid) to remove salts and hydrophilic contaminants. The peptides are then eluted with a higher concentration of organic solvent (e.g., 60% acetonitrile in 0.1% trifluoroacetic acid).

-

Size-Exclusion Chromatography: The eluted fraction is concentrated and applied to a size-exclusion chromatography column (e.g., Sephadex G-50) to separate peptides based on their molecular weight. Fractions are collected and assayed for their ability to displace radiolabeled benzodiazepines.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Active fractions from size-exclusion chromatography are further purified by one or more rounds of RP-HPLC using a C18 column with a gradient of acetonitrile in trifluoroacetic acid. The purity of the final peptide is assessed by analytical HPLC and mass spectrometry.

Radioligand Binding Assay for this compound Receptor Ligands

This protocol describes a competitive binding assay to determine the affinity of a test compound for the this compound binding site on the GABA-A receptor.[7][19][20]

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and debris. The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes. The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, incubate the following in a final volume of 0.5 mL of assay buffer:

-

Total Binding: 100 µg of membrane protein + [3H]-Flumazenil (at a concentration near its Kd, e.g., 1-2 nM).

-

Non-specific Binding: 100 µg of membrane protein + [3H]-Flumazenil + a high concentration of an unlabeled this compound (e.g., 10 µM Diazepam).

-

Competition: 100 µg of membrane protein + [3H]-Flumazenil + increasing concentrations of the test ligand.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 35 minutes).[7][20]

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology for Functional Analysis

This protocol outlines the whole-cell patch-clamp technique to assess the functional modulation of GABA-A receptors by endogenous ligands.[21][22][23]

-

Cell Preparation: Use a cell line expressing recombinant GABA-A receptors (e.g., HEK293 cells transfected with the desired subunit combination) or primary cultured neurons.

-

Recording Setup: Place the cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, pH 7.4).

-

Patch-Clamp Recording: Use a glass micropipette filled with an internal solution (e.g., containing KCl, MgCl2, EGTA, HEPES, and ATP, pH 7.2) to form a high-resistance seal (giga-seal) with the cell membrane. Apply a brief suction to rupture the membrane patch and achieve the whole-cell configuration. Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Drug Application: Apply GABA at a submaximal concentration (e.g., EC20) to elicit a baseline current. Co-apply the endogenous ligand with GABA to observe any modulation of the GABA-induced current. A rapid drug application system is used for precise and fast solution exchange.

-

Data Acquisition and Analysis: Record the transmembrane currents using a patch-clamp amplifier and digitize the data. Analyze the amplitude, kinetics (activation, deactivation, and desensitization), and frequency of the currents to determine the modulatory effect of the endogenous ligand (potentiation for PAMs, inhibition for NAMs).

Mass Spectrometry for Identification and Quantification

This protocol provides a general workflow for the identification and quantification of endogenous this compound-like compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][24][25][26][27]

-

Sample Preparation: Extract the compounds from the biological matrix (e.g., brain tissue, plasma) using liquid-liquid extraction or solid-phase extraction. For peptides, enzymatic digestion may be required.

-

Liquid Chromatography (LC): Separate the extracted compounds using a reverse-phase HPLC column with a suitable mobile phase gradient (e.g., water/acetonitrile with formic acid).

-

Mass Spectrometry (MS): Introduce the eluent from the LC column into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

-

Tandem Mass Spectrometry (MS/MS): For identification and quantification, operate the mass spectrometer in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the target compound) and then fragmenting it to produce specific product ions. The transition from the precursor ion to the product ion is highly specific for the target analyte.

-

Data Analysis: Identify the compounds based on their retention time and the specific precursor-product ion transitions. Quantify the compounds by comparing the peak areas to those of known concentrations of standards.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the known signaling pathways for DBI/ODN.

Caption: Modulation of the GABA-A receptor by DBI/ODN.

Caption: Putative GPCR signaling pathway for ODN.

Experimental Workflow

The following diagram illustrates a general workflow for the identification and characterization of endogenous ligands for the this compound receptor.

Caption: Workflow for endozepine identification and characterization.

Conclusion

The study of endogenous ligands for the this compound receptor has revealed a complex and fascinating layer of neuromodulation. From the multifaceted roles of DBI and its peptide fragments to the sleep-inducing properties of oleamide, it is clear that the regulation of the GABA-A receptor is a finely tuned process involving a variety of endogenous molecules. While significant progress has been made in identifying and characterizing these endozepines, many questions remain. The precise physiological conditions under which these ligands are released, their exact mechanisms of action at different GABA-A receptor subtypes, and the full extent of their signaling pathways are all areas that warrant further investigation.

For drug development professionals, a deeper understanding of these endogenous systems offers the potential to design novel therapeutics that can more precisely target specific aspects of GABAergic neurotransmission, potentially leading to drugs with greater efficacy and fewer side effects than currently available benzodiazepines. The experimental protocols and data presented in this guide provide a solid foundation for researchers to continue to unravel the complexities of the endozepine system and its role in health and disease.

References

- 1. Stereoselective modulatory actions of oleamide on GABA(A) receptors and voltage-gated Na(+) channels in vitro: a putative endogenous ligand for depressant drug sites in CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The octadecaneuropeptide ODN stimulates neurosteroid biosynthesis through activation of central-type this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation, characterization, and purification to homogeneity of an endogenous polypeptide with agonistic action on this compound receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Electrophysiological characterization of diazepam binding inhibitor (DBI) on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of this compound Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. Increased plasma levels of endozepines, endogenous ligands of this compound receptors, during systemic inflammation: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diazepam binding inhibitor (DBI): a peptide with multiple biological actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The triakontatetraneuropeptide (TTN) stimulates thymidine incorporation in rat astrocytes through peripheral-type this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

- 13. Stereoselective modulatory actions of oleamide on GABAA receptors and voltage-gated Na+ channels in vitro: a putative endogenous ligand for depressant drug sites in CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation, purification and partial sequence of a neuropeptide (diazepam-binding inhibitor) precursor of an anxiogenic putative ligand for this compound recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Optimum conditions of radioligand receptor binding assay of ligands of this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Distribution and characterization of endogenous this compound receptor ligand (endozepine)-like peptides in the rat gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. This compound modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound modulation of GABA(A) receptor opening frequency depends on activation context: a patch clamp and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. b-ac.co.uk [b-ac.co.uk]

- 25. spectroscopyonline.com [spectroscopyonline.com]

- 26. wsp.wa.gov [wsp.wa.gov]

- 27. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Synthesis of 1,5-Benzodiazepine Derivatives via Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Benzodiazepines are a pivotal class of heterocyclic compounds, forming the structural core of many therapeutic agents.[1][2][3] Their derivatives are renowned for a wide spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, analgesic, sedative, and hypnotic properties.[1][4][5] The first benzodiazepine, chlordiazepoxide (Librium), was discovered in 1955, followed by diazepam (Valium) in 1963, revolutionizing the treatment of anxiety and other neurological disorders.[1] These compounds primarily exert their effects by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1]

The most common and versatile method for synthesizing the 1,5-benzodiazepine scaffold is the acid-catalyzed condensation reaction between an o-phenylenediamine (B120857) (OPDA) and a ketone or a β-dicarbonyl compound.[6][7][8][9] This approach is favored for its operational simplicity and the ability to generate a diverse library of derivatives by varying the substituents on both the diamine and the carbonyl compound.[9][10] A multitude of catalytic systems, including solid acids, Lewis acids, and ionic liquids, have been developed to enhance the efficiency, selectivity, and environmental sustainability of this transformation.[4][5][6][7][10]

General Reaction Scheme & Mechanism

The synthesis is typically achieved through the cyclocondensation of an o-phenylenediamine with two equivalents of a ketone possessing at least one α-hydrogen. The reaction is critically dependent on an acid catalyst to facilitate the condensation process.[6][7]

Plausible Reaction Mechanism: The reaction is proposed to proceed through the following steps:

-

The catalyst (a Lewis or Brønsted acid) activates the carbonyl group of the ketone.

-

The amino groups of the o-phenylenediamine perform a nucleophilic attack on the activated carbonyl carbons of two ketone molecules, leading to the formation of an intermediate diimine (I).[4]

-

A subsequent 1,3-hydrogen shift occurs (tautomerization), yielding an enamine intermediate (II).[4]

-

This is followed by an intramolecular cyclization to form the seven-membered diazepine (B8756704) ring, which, after proton loss, yields the final 1,5-benzodiazepine product.[4]

Caption: Proposed mechanism for the acid-catalyzed synthesis of 1,5-benzodiazepines.

Experimental Protocols

Detailed methodologies for key synthetic procedures are provided below. These protocols showcase different catalytic systems and reaction conditions.

Protocol 1: H-MCM-22 Catalyzed Condensation at Room Temperature [6][8]

This method utilizes the solid acid zeolite H-MCM-22, offering high yields under ambient conditions and easy catalyst recovery.[6][11]

-

Materials:

-

o-phenylenediamine (OPDA) (1 mmol, 108.1 mg)

-

Ketone (e.g., Acetone) (2.5 mmol, 145.2 mg)

-

H-MCM-22 catalyst (100-150 mg)[6]

-

Acetonitrile (B52724) (4 mL)

-

Ethyl acetate (B1210297) and Hexane for TLC

-

-

Procedure:

-

In a round-bottom flask, combine o-phenylenediamine (1 mmol), the selected ketone (2.5 mmol), and H-MCM-22 catalyst (100 mg).[8]

-

Add acetonitrile (4 mL) to the mixture.[8]

-

Stir the reaction mixture at room temperature.[6]

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 10% ethyl acetate in hexane. The reaction is complete upon the disappearance of the OPDA spot.[6][8]

-

Once complete (typically 1-3 hours), filter the reaction mixture to separate the solid catalyst.[6]

-

Wash the recovered catalyst with a small volume of acetonitrile.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica (B1680970) gel if necessary.[2]

-

Protocol 2: Phenylboronic Acid Catalyzed Condensation under Reflux [2][4]

This protocol employs phenylboronic acid as a mild Lewis acid catalyst in refluxing acetonitrile.

-

Materials:

-

Procedure:

-

Dissolve o-phenylenediamine (1 mmol) and the ketone (2.2 mmol) in acetonitrile (10 mL) in a round-bottom flask.[2]

-

Add phenylboronic acid (10 mol%) to the solution.[2]

-

Reflux the reaction mixture, monitoring its progress by TLC.[2][4]

-

After completion, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

-

Extract the crude product with ethyl acetate (3 x 15 mL).[2]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[2]

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/n-hexane).[2]

-

Protocol 3: 2,4,6-Trichloro-1,3,5-triazine (TCT) Catalyzed Synthesis [5]

This procedure uses a catalytic amount of TCT in methanol (B129727) at room temperature for an efficient synthesis.

-

Materials:

-

o-phenylenediamine (1 mmol)

-

Ketone (2.5 mmol)

-

2,4,6-Trichloro-1,3,5-triazine (TCT) (4 mol%)

-

Methanol (MeOH) (1 mL)

-

-

Procedure:

-

To a stirred solution of o-phenylenediamine (1 mmol) in methanol (1 mL), add the ketone (2.5 mmol) and TCT (4 mol%).[5]

-

Stir the reaction mixture at room temperature until completion, as monitored by TLC analysis.[5]

-

Concentrate the reaction mixture and wash with water to obtain the crude product.[5]

-

Purify the product by flash chromatography on silica gel (eluent: hexane-EtOAc = 5:1).[5]

-

Data Presentation: Comparison of Catalytic Systems

The efficiency of the condensation reaction is highly dependent on the choice of catalyst, solvent, and reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Synthesis of 1,5-Benzodiazepine Derivatives using H-MCM-22 Catalyst [6]

| Entry | Reactant 1 (OPDA) | Reactant 2 (Ketone) | Time (min) | Yield (%) |

| 1 | o-phenylenediamine | Acetone | 60 | 87 |

| 2 | o-phenylenediamine | Acetophenone | 90 | 92 |

| 3 | o-phenylenediamine | Cyclohexanone | 120 | 90 |

| 4 | o-phenylenediamine | 3-Pentanone | 180 | 78 |

| 5 | 4,5-Dimethyl-OPDA | Acetone | 75 | 92 |

| 6 | 4-Chloro-OPDA | Acetone | 120 | 85 |

Conditions: 1 mmol OPDA, 2.5 mmol Ketone, 150 mg H-MCM-22, Acetonitrile, Room Temperature.

Table 2: Comparative Study of Various Catalysts for the Synthesis of 2,2,4-Trimethyl-1H-1,5-benzodiazepine from OPDA and Acetone

| Catalyst | Catalyst Loading | Solvent | Temperature | Time | Yield (%) | Reference |

| H-MCM-22 | 150 mg / 1 mmol OPDA | Acetonitrile | Room Temp. | 1.5 h | 92 | [6][8] |

| Phenylboronic acid | 20 mol% | Acetonitrile | Reflux | 3.5 h | 88 | [4][8] |

| TCT | 4 mol% | Methanol | Room Temp. | 25 min | 95 | [5][12] |

| Silver Nitrate | Not Specified | Solvent-free | Not Specified | Not Specified | Not Specified | [7][8] |

| Itaconic Acid | 20 mol% | Water | Room Temp. | 0.5 h | 95 | [9][13] |

| Cu(II)-clay | 5 mol% | Solvent-free (MW) | Microwave | 8-10 min | 90-98 | [9][14] |

| Zeolite | Not Specified | Acetonitrile | Not Specified | Not Specified | High | [10] |

Visualization of Experimental Workflow

The general laboratory procedure for the synthesis, work-up, and analysis of 1,5-benzodiazepine derivatives is outlined below.

References

- 1. isca.me [isca.me]

- 2. benchchem.com [benchchem.com]

- 3. ijpbs.net [ijpbs.net]

- 4. ias.ac.in [ias.ac.in]

- 5. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]

- 10. ijtsrd.com [ijtsrd.com]

- 11. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. benchchem.com [benchchem.com]

The Molecular Pharmacology of Benzodiazepine Binding Sites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzodiazepines (BZDs) are a class of psychoactive drugs that have been in clinical use for over six decades, primarily for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1] Their therapeutic effects are mediated through the allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] This guide provides a comprehensive overview of the molecular pharmacology of benzodiazepine binding sites on GABA-A receptors, with a focus on quantitative data, experimental methodologies, and the application of this knowledge in modern drug discovery.

The GABA-A Receptor and the this compound Binding Site

The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, which form a central chloride (Cl⁻) permeable pore.[2] The binding of the endogenous neurotransmitter GABA to its sites at the β+/α- interfaces triggers a conformational change that opens the channel, leading to an influx of Cl⁻ ions and hyperpolarization of the neuronal membrane, thus producing an inhibitory effect.[4]

The classical this compound binding site is located at the interface between the α and γ subunits (α+/γ-).[2] Benzodiazepines are positive allosteric modulators (PAMs), meaning they do not directly activate the receptor but rather enhance the effect of GABA.[3] Upon binding, benzodiazepines lock the GABA-A receptor in a conformation that increases the affinity of GABA for its binding site, leading to an increased frequency of channel opening in the presence of GABA.[2][5] This potentiation of GABAergic inhibition underlies the pharmacological effects of benzodiazepines.

The subunit composition of the GABA-A receptor is highly heterogeneous, with multiple isoforms of each subunit (e.g., α1-6, β1-3, γ1-3).[6] This heterogeneity gives rise to a variety of receptor subtypes with distinct pharmacological properties. For a GABA-A receptor to be sensitive to classical benzodiazepines, it must contain an α (isoforms 1, 2, 3, or 5) and a γ subunit.[2] Receptors containing α4 or α6 subunits are insensitive to classical benzodiazepines.[7]

The specific α subunit isoform present in the receptor complex dictates the pharmacological profile of a this compound ligand. For instance, it is generally accepted that:

-

α1-containing receptors are primarily associated with sedative and amnesic effects.[8][9]

-

α2- and α3-containing receptors are linked to anxiolytic effects.[1][8]

-

α5-containing receptors are involved in cognitive processes and muscle relaxation.[2][9]